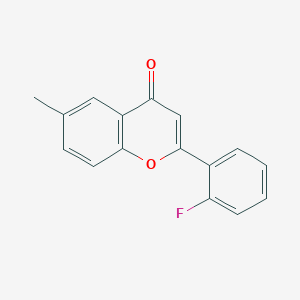

2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-6-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO2/c1-10-6-7-15-12(8-10)14(18)9-16(19-15)11-4-2-3-5-13(11)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQBCDSTILQEHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-fluorobenzaldehyde and 6-methyl-2-hydroxyacetophenone as starting materials. The reaction is catalyzed by a base such as potassium carbonate in the presence of a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired chromen-4-one compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the chromen-4-one to its corresponding chromanol derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of chromanol derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that chromone derivatives, including 2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one, exhibit significant anticancer properties. A study highlights the structure-activity relationship (SAR) of chromone derivatives, demonstrating their ability to preferentially kill multidrug-resistant (MDR) cancer cells. The compound's effectiveness is attributed to its ability to inhibit P-glycoprotein, a key player in drug resistance mechanisms .

Table 1: Anticancer Activity of Chromone Derivatives

| Compound | Target Cancer Type | EC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDR Cancer Cells | 0.5 | Inhibition of P-glycoprotein |

| CXL017 | Various MDR Cancers | 0.3 | Selective cytotoxicity |

Antibacterial Properties

The antibacterial efficacy of chromone derivatives has been explored extensively. A recent study found that compounds similar to this compound showed promising activity against several bacterial strains, including Xanthomonas oryzae, with EC50 values significantly lower than those of conventional antibiotics .

Table 2: Antibacterial Activity of Chromone Derivatives

| Compound | Bacterial Strain | EC50 (µg/mL) | Comparison with Standard |

|---|---|---|---|

| This compound | Xanthomonas oryzae | 14.9 | Better than Bismerthiazol (51.7) |

Agrochemical Development

The potential of chromone derivatives as agrochemicals has been recognized in recent studies. Specifically, the synthesis of pyrimidine-containing derivatives has shown effective inhibitory effects on plant pathogens, suggesting that compounds like this compound could be developed into new agrochemicals for crop protection .

Table 3: Agrochemical Efficacy of Chromone Derivatives

| Compound | Pathogen | EC50 (µg/mL) | Activity Type |

|---|---|---|---|

| Pyrimidine-Chromone Hybrid | Ralstonia solanacearum | 14.7 | Curative |

Fluorescent Probes

Chromones are also being investigated for their potential as fluorescent probes in material science. The unique structural properties of compounds like this compound allow for the development of sensors that can detect metal ions through fluorescence changes, making them valuable in environmental monitoring and analytical chemistry .

Table 4: Fluorescent Properties of Chromone Derivatives

| Compound | Metal Ion Detected | Sensitivity |

|---|---|---|

| This compound | Zn²⁺ | High |

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties of chromones revealed that modifications at specific positions greatly enhance their potency against MDR cancer cells. The study focused on various substitutions at the 3, 4, and 6 positions of the chromone structure, leading to the identification of highly potent analogs .

Case Study 2: Agricultural Impact

In agricultural research, the application of pyrimidine-chromone hybrids demonstrated significant effectiveness against rice bacterial leaf blight, outperforming traditional chemical treatments in both protective and curative capacities . This suggests a promising avenue for developing eco-friendly agricultural solutions.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(4-Fluorophenyl)-3-Hydroxy-4H-Chromen-4-One

- Structural Differences: Fluorine is at the para position of the phenyl ring, and a hydroxyl group is present at position 3 of the chromenone.

- The hydroxyl group enables metal chelation, making this compound effective in spectrophotometric vanadium(V) detection .

- Synthesis : Prepared via alkylation of 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one with propargyl bromide in DMF/K₂CO₃ .

2-(4-(Hex-5-yn-1-yloxy)Phenyl)-6-Methyl-4H-Chromen-4-One

- Structural Differences : A hexynyloxy chain replaces the fluorophenyl group at position 2.

- This compound was studied for modulating breast cancer resistance protein (BCRP) activity .

Halogen Substitution Variations

2-(2-Chlorophenyl)-5-Hydroxy-6-Nitrochromen-4-One

- Structural Differences : Chlorine replaces fluorine at the ortho position, with additional nitro and hydroxyl groups.

- Impact : Chlorine’s larger size and higher lipophilicity increase steric bulk and logP compared to fluorine. The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity but also toxicity .

6-Bromo-4-Methyl-3-Phenyl-2H-Chromen-2-One

- Structural Differences : Bromine at position 6 and a phenyl group at position 3.

2-Styrylchromones (e.g., 2-[(1E)-2-(4-Fluorophenyl)Ethenyl]-4H-Chromen-4-One)

- Structural Differences : A styryl group (CH=CH-Ar) replaces the 2-fluorophenyl group.

- Impact : The conjugated double bond in styryl derivatives enhances planarity, improving intercalation into DNA or enzyme active sites. Fluorine at the para position of the styryl phenyl ring increases cytotoxicity in cancer cell lines compared to ortho-substituted analogs .

3-(2-Chloro-6-Fluorophenyl)-7-Hydroxy-2-Methyl-4H-Chromen-4-One

- Structural Differences : Chlorine and fluorine at positions 2 and 6 of the phenyl ring, with a hydroxyl group at position 5.

- The hydroxyl group may contribute to hydrogen bonding in target interactions .

Comparative Data Table

Key Research Findings

- However, it may improve metabolic stability by blocking oxidation sites .

- Methyl vs. Hydroxyl : The 6-methyl group in the target compound increases lipophilicity compared to hydroxylated analogs, favoring blood-brain barrier penetration but reducing water solubility .

- Halogen Comparisons : Fluorine’s electronegativity enhances dipole interactions in binding pockets, while chlorine and bromine contribute to hydrophobic and halogen-bonding interactions, respectively .

Biological Activity

The compound 2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one is a member of the chromone family, which has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Target Interactions

Compounds similar to This compound often interact with specific enzymes or receptors. The fluorophenyl and chromenone moieties may facilitate binding to various biological targets, influencing their activities. For instance, many chromone derivatives have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression .

Mode of Action

The compound likely exerts its effects by binding to target proteins or enzymes, leading to either inhibition or activation of these targets. This interaction can subsequently affect downstream signaling pathways related to cell proliferation, apoptosis, and inflammation.

Antioxidant Activity

Research indicates that This compound may exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that similar compounds can scavenge free radicals effectively .

Anti-inflammatory Effects

In studies involving various chromone derivatives, compounds with structural similarities to This compound demonstrated promising anti-inflammatory activities. These compounds were evaluated against standard anti-inflammatory drugs and showed comparable efficacy without significant ulcerogenic effects .

Case Studies and Research Findings

Influence on Cell Function

Similar compounds have been shown to impact cellular functions such as signaling pathways and gene expression. For example, chromone derivatives can modulate the expression of genes involved in apoptosis (e.g., BAX and BCL-2), potentially enhancing cancer cell death while sparing normal cells .

Q & A

Q. What are the recommended synthetic methodologies for preparing 2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one?

The compound can be synthesized via Lewis acid-catalyzed domino reactions such as Friedel-Crafts alkylation followed by cyclization. For example, substituted chromen-4-ones are often synthesized by reacting 2-methylchromones with fluorinated benzaldehyde derivatives under acidic conditions (e.g., using BF₃·Et₂O or AlCl₃). This approach allows regioselective incorporation of the 2-fluorophenyl group at the C-2 position and methyl at C-6 . Alternatively, condensation reactions between pre-functionalized intermediates (e.g., 2-fluorophenyl acetyl chloride and 6-methyl resorcinol derivatives) can yield the target scaffold with optimized purity. NMR and HRMS should confirm structural integrity .

Q. How should researchers characterize this compound using spectroscopic techniques?

- ¹H/¹³C NMR : The 2-fluorophenyl substituent generates distinct splitting patterns in aromatic regions (δ 7.2–7.4 ppm for ortho/meta protons). The chromen-4-one carbonyl (C-4) appears at δ ~178 ppm in ¹³C NMR, while the methyl group at C-6 resonates at δ ~2.4 ppm in ¹H NMR .

- HRMS : Use electrospray ionization (ESI) or TOF-MS to confirm the molecular ion peak (e.g., [M+H⁺] at m/z 255.08 for C₁₆H₁₁FO₂). Isotopic patterns for fluorine (¹⁹F) and chlorine (if present) should align with theoretical calculations .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic data discrepancies during structure refinement?

Employ SHELXL for refinement, leveraging its robust handling of high-resolution or twinned data. Key steps include:

- Data validation : Use

PLATONorOLEX2to check for missed symmetry or twinning. - Restraints : Apply geometric restraints to fluorophenyl rings (C–F bond length ~1.35 Å) and chromen-4-one core (planarity constraints).

- Disorder modeling : For flexible substituents, split occupancy or apply

SIMU/DELUrestraints to manage thermal motion . Example: A monoclinic P2₁/c space group was resolved for a related fluorophenyl chromen-4-one derivative with R₁ = 0.050 using SHELXL .

Q. How can structure-activity relationship (SAR) studies be designed for fluorinated chromen-4-one derivatives?

- Substitution patterns : Systematically vary substituents at C-2 (fluorophenyl), C-6 (methyl), and C-3/C-7 (hydroxyl/methoxy) to assess electronic and steric effects.

- Biological assays : Pair synthetic derivatives with in vitro targets (e.g., kinase inhibition, antioxidant activity) using dose-response curves (IC₅₀).

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. For example, electron-withdrawing fluorine enhances interactions with hydrophobic pockets in enzyme active sites .

Q. How can researchers address contradictions in reported biological activities of fluorinated chromen-4-ones?

- Reproducibility checks : Validate assay conditions (e.g., solvent/DMSO concentration, cell line viability).

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to positive controls).

- Mechanistic studies : Use knockout models or isotopic labeling to confirm target engagement. For instance, conflicting antioxidant data may arise from assay interference by the chromen-4-one scaffold itself .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for 2-(2-Fluorophenyl) Chromen-4-one Derivatives

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P2₁/c (monoclinic) | |

| a, b, c (Å) | 22.3701, 6.8836, 15.7987 | |

| β (°) | 106.0575 | |

| R₁ (refinement) | 0.050–0.113 |

Q. Table 2. Synthetic Yield Optimization via Domino Reactions

| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| BF₃·Et₂O | 80 | 73 | >98% |

| AlCl₃ | 100 | 68 | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.